REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[CH:10]=[O:11])[C:5]#[N:6].[BH4-].[Na+]>CO>[F:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[CH2:10][OH:11])[C:5]#[N:6] |f:1.2|
|
Name
|
|
Quantity
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3.6 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C#N)C=CC1C=O
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Name
|
|
Quantity
|
0.304 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
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Name
|
|
Quantity
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40 mL
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Type
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solvent
|
Smiles
|
CO
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature overnight
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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The reaction was quenched with water (˜5 mL; stirred for 20 min.)
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Duration
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20 min
|
Type
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CUSTOM
|
Details
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the methanol was removed under reduced pressure
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Type
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ADDITION
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Details
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The aqueous residue was diluted with dichloromethane (80 mL)
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Type
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WASH
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Details
|
washed with water (50 mL)
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Type
|
CUSTOM
|
Details
|
collected
|
Type
|
EXTRACTION
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Details
|
The aqueous layer was extracted with dichloromethane (40 mL)
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Type
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DRY_WITH_MATERIAL
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Details
|
the combined organic layers were dried over anhydrous sodium sulfate
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Type
|
CONCENTRATION
|
Details
|
Concentration under reduced pressure
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C#N)C=CC1CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 23.2 mmol | |
AMOUNT: MASS | 3.51 g | |
YIELD: PERCENTYIELD | 96% | |
YIELD: CALCULATEDPERCENTYIELD | 96.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |